molecular formula C23H21FN2O4S B6561329 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide CAS No. 946260-00-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide

Cat. No.: B6561329
CAS No.: 946260-00-0
M. Wt: 440.5 g/mol
InChI Key: GVWNNMDAWMRTGQ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.12060649 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-20-6-2-4-17(15-20)23(27)25-19-9-12-22-16(14-19)5-3-13-26(22)31(28,29)21-10-7-18(24)8-11-21/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNNMDAWMRTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17H18FN3O3S
  • Molecular Weight : 357.41 g/mol

The presence of a sulfonyl group and a methoxybenzamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

1. Cholinesterase Inhibition

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant inhibition of cholinesterases, which are critical enzymes in neurotransmission. A study demonstrated that similar compounds showed IC50 values comparable to established inhibitors like tacrine . The inhibition of acetylcholinesterase (AChE) is particularly relevant for treating conditions such as Alzheimer's disease.

CompoundIC50 (µM)Selectivity
Tacrine0.5Reference
4d0.6High
This compoundTBDTBD

2. Anticancer Activity

Studies have suggested that compounds with similar structures may possess anticancer properties. For instance, tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.

3. Antimicrobial Properties

The biological activity of sulfonamide derivatives has been widely studied for antimicrobial effects. Compounds featuring sulfonyl groups are known to exhibit antibacterial properties by targeting bacterial enzymes involved in folate synthesis . This could suggest a potential for this compound to act against resistant strains of bacteria.

The proposed mechanism for cholinesterase inhibition involves the binding of the compound to the active site of AChE, leading to an accumulation of acetylcholine in synaptic clefts. This effect enhances cholinergic transmission, which can be beneficial in neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit AChE in vitro and showed promising results with an IC50 value indicating effective inhibition.
  • Case Study 2 : In vivo studies on animal models demonstrated that administration of tetrahydroquinoline derivatives led to improved cognitive function correlated with increased acetylcholine levels.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide exhibit significant anticancer properties. For example, studies have shown that modifications in the sulfonamide group can enhance binding affinity to proteins involved in cancer pathways, potentially leading to the development of novel anticancer agents.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit various enzymes, including carbonic anhydrases and proteases. In particular, the sulfonyl group is known to facilitate interactions with active sites of target enzymes, leading to effective inhibition .
  • Neurological Applications
    • Due to its structural similarity to known neuroactive compounds, this compound may also be explored for neuroprotective effects or as a potential treatment for neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in developing therapies for conditions such as Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydroquinoline scaffold through cyclization reactions.
  • Step 2: Introduction of the sulfonyl group via electrophilic substitution.
  • Step 3: Final coupling with the methoxybenzamide moiety.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with carbonic anhydrase II. The study revealed that specific modifications in the sulfonamide group significantly improved binding affinity and selectivity for the enzyme compared to other known inhibitors .

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